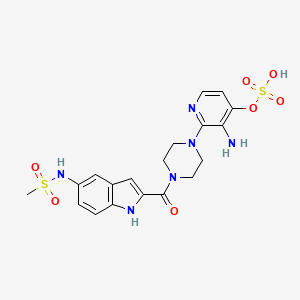
4'-HydroxyN-DesisopropylDelavirdine4'-O-Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is a metabolite of Delavirdine, which is a bisheteroarylpiperazine reverse transcriptase inhibitor. This compound is significant in the study of HIV treatment due to its role in inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus .
Métodos De Preparación
The synthesis of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves several steps, starting from Delavirdine. The process typically includes hydroxylation and subsequent sulfation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate has several scientific research applications:
Chemistry: It is used to study the mechanisms of reverse transcriptase inhibitors and their interactions with the enzyme.
Biology: The compound is significant in understanding the metabolic pathways of Delavirdine and its metabolites.
Medicine: It plays a crucial role in HIV research, particularly in developing new treatments and understanding drug resistance.
Industry: The compound can be used in the pharmaceutical industry for the development and testing of new drugs.
Mecanismo De Acción
The mechanism of action of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves inhibiting the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, and by inhibiting it, the compound prevents the virus from multiplying. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its activity .
Comparación Con Compuestos Similares
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Delavirdine: The parent compound from which 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is derived.
Nevirapine: Another reverse transcriptase inhibitor with a different structure but similar function.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a distinct mechanism of action.
The uniqueness of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate lies in its specific interactions with the reverse transcriptase enzyme and its role as a metabolite of Delavirdine .
Propiedades
Fórmula molecular |
C19H22N6O7S2 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
[3-amino-2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H22N6O7S2/c1-33(27,28)23-13-2-3-14-12(10-13)11-15(22-14)19(26)25-8-6-24(7-9-25)18-17(20)16(4-5-21-18)32-34(29,30)31/h2-5,10-11,22-23H,6-9,20H2,1H3,(H,29,30,31) |
Clave InChI |
XTTZASVCRDGIJK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=NC=CC(=C4N)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


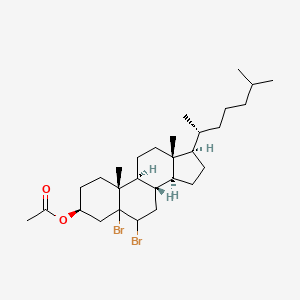
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)

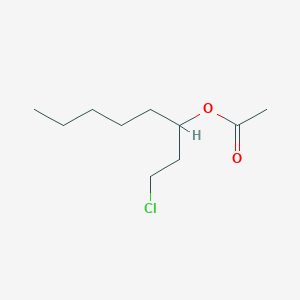
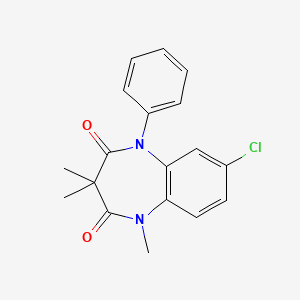
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
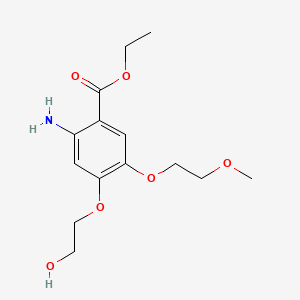
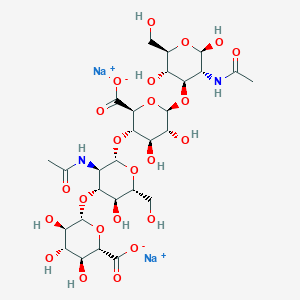
![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
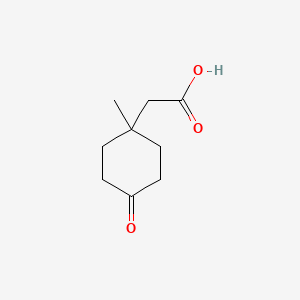
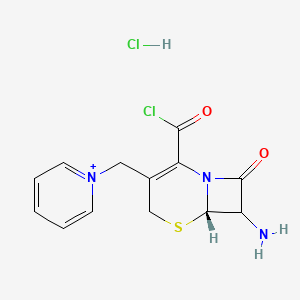
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
